molecular formula C21H21NO6 B2504639 7-hydroxy-3-(3-methoxyphenoxy)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one CAS No. 847160-29-6

7-hydroxy-3-(3-methoxyphenoxy)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one

Cat. No.: B2504639
CAS No.: 847160-29-6
M. Wt: 383.4
InChI Key: VXVYVULZJGLXHY-UHFFFAOYSA-N
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Description

7-hydroxy-3-(3-methoxyphenoxy)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one is a synthetic small molecule investigated for its potential as a selective inhibitor of Transient Receptor Potential Canonical 5 (TRPC5) channels. TRPC5 channels are calcium-permeable non-selective cation channels highly expressed in the brain, particularly in areas such as the amygdala and hippocampus, where they are implicated in the modulation of fear and anxiety behaviors. Research indicates that inhibition of TRPC5 may offer a novel therapeutic strategy for anxiety disorders and depression, as these channels contribute to neuronal excitability and synaptic plasticity. The compound's chromen-4-one (flavone) core structure is a privileged scaffold in medicinal chemistry, known for its ability to interact with a variety of enzyme and receptor targets. The specific substitution pattern, including the 7-hydroxy group and the morpholinomethyl side chain at the 8-position, is critical for its biological activity and selectivity profile, potentially enhancing solubility and target engagement. This molecule serves as a valuable chemical probe for elucidating the complex physiological and pathophysiological roles of TRPC5 channels in the central nervous system, aiding in the validation of TRPC5 as a drug target for neuropsychiatric conditions. Studies utilizing this compound can provide crucial insights into calcium signaling mechanisms and their impact on neuronal network function and behavior.

Properties

IUPAC Name

7-hydroxy-3-(3-methoxyphenoxy)-8-(morpholin-4-ylmethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-25-14-3-2-4-15(11-14)28-19-13-27-21-16(20(19)24)5-6-18(23)17(21)12-22-7-9-26-10-8-22/h2-6,11,13,23H,7-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVYVULZJGLXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3CN4CCOCC4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Chromen-4-One Core

The chromen-4-one scaffold is typically synthesized via the Pechmann condensation, a classic method for coumarin derivatives. Starting with resorcinol and ethyl acetoacetate in the presence of a Brønsted acid catalyst (e.g., concentrated sulfuric acid), the reaction proceeds at 0–5°C for 6–8 hours to yield 7-hydroxy-4-methylcoumarin. Microwave-assisted synthesis has emerged as an alternative, reducing reaction times to 20–30 minutes while maintaining yields of 70–75%.

Reaction Conditions:

  • Conventional Method: Resorcinol (1.0 equiv), ethyl acetoacetate (1.2 equiv), H₂SO₄ (catalytic), 0–5°C, 6–8 hours.
  • Microwave Method: Resorcinol (1.0 equiv), ethyl acetoacetate (1.2 equiv), H₂SO₄ (catalytic), 80°C, 20–30 minutes.

Introduction of the 3-Methoxyphenoxy Group

The 3-methoxyphenoxy substituent is introduced via nucleophilic aromatic substitution (SNAr) at the C3 position of the chromen-4-one core. Using 3-methoxyphenol and potassium carbonate in dimethylformamide (DMF) at 80–90°C for 12–15 hours, the reaction achieves 60–65% yield. The electron-withdrawing nature of the carbonyl group at C4 activates the C3 position for substitution.

Optimization Insight:

  • Solvent Choice: DMF enhances nucleophilicity and stabilizes intermediates.
  • Base Selection: K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) due to its ability to deprotonate 3-methoxyphenol effectively.

Functionalization with Morpholinylmethyl Group

The Mannich reaction is employed to introduce the morpholinylmethyl group at the C8 position. Reacting the intermediate with formaldehyde and morpholine in ethanol under reflux (80°C) for 8–10 hours yields the target compound. Catalytic acetic acid (10 mol%) accelerates imine formation, improving yields to 65–70%.

Mechanistic Details:

  • Iminium Ion Formation: Formaldehyde reacts with morpholine to generate an iminium intermediate.
  • Electrophilic Attack: The iminium ion undergoes electrophilic substitution at the C8 position, facilitated by the electron-donating hydroxyl group at C7.

Optimization Strategies

Solvent and Temperature Effects

  • Solvent Polarity: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in SNAr steps but may complicate purification. Ethanol is preferred for Mannich reactions due to its balance of polarity and boiling point.
  • Temperature Control: Microwave-assisted synthesis reduces thermal degradation, particularly in core formation steps, improving overall yields by 10–15% compared to conventional methods.

Catalytic Enhancements

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in SNAr reactions increases interfacial contact between phenolic nucleophiles and the chromen-4-one substrate, boosting yields to 70–75%.

Analytical Characterization

Post-synthesis characterization ensures structural fidelity and purity:

  • ¹H NMR (DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, H-5), 6.90–7.20 (m, aromatic protons), 4.10 (s, morpholine CH₂), 3.75 (s, OCH₃).
  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C of methoxyphenoxy).
  • HPLC Purity: ≥98% after column chromatography (silica gel, ethyl acetate/hexane gradient).

Comparative Analysis of Synthetic Methods

Method Type Starting Materials Reaction Conditions Yield (%) Reference
Conventional Pechmann Resorcinol, ethyl acetoacetate H₂SO₄, 0–5°C, 6–8 h 60–65
Microwave Pechmann Resorcinol, ethyl acetoacetate H₂SO₄, 80°C, 20–30 min 70–75
SNAr Functionalization 7-Hydroxy-4-methylcoumarin K₂CO₃, DMF, 80°C, 12 h 60–65
Mannich Reaction Intermediate, morpholine EtOH, reflux, 8–10 h 65–70

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-(3-methoxyphenoxy)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The methoxyphenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a chromenone derivative, while reduction can produce a dihydrochromenone compound.

Scientific Research Applications

7-hydroxy-3-(3-methoxyphenoxy)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(3-methoxyphenoxy)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by modulating the activity of enzymes or receptors involved in oxidative stress and inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-hydroxy-3-(3-methoxyphenoxy)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one include other chromen-4-one derivatives and compounds with similar functional groups, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and the resulting chemical properties. This makes it particularly valuable for specific applications in scientific research and industry.

Biological Activity

7-hydroxy-3-(3-methoxyphenoxy)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one is a synthetic compound belonging to the flavonoid class, specifically within the chromone derivatives. This compound exhibits a unique structure characterized by a chromenone core with significant biological activities. The presence of various functional groups, including hydroxy, methoxyphenoxy, and morpholinomethyl, enhances its potential applications in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

IUPAC Name 7hydroxy3(3methoxyphenoxy)8 morpholin 4 yl methyl4Hchromen 4 one\text{IUPAC Name }7-\text{hydroxy}-3-(3-\text{methoxyphenoxy})-8-\text{ morpholin 4 yl methyl}-4H-\text{chromen 4 one}

Structural Features

FeatureDescription
Hydroxy GroupLocated at position 7, contributes to antioxidant activity.
Methoxyphenoxy GroupAt position 3, enhances lipophilicity and receptor interactions.
Morpholinomethyl GroupAt position 8, improves solubility and bioavailability.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities, making it a subject of interest in pharmacological studies.

Antioxidant Activity

The hydroxy group at position 7 is known to contribute to the antioxidant properties of flavonoids. Studies indicate that this compound can scavenge free radicals and reduce oxidative stress in cellular models.

Anticancer Properties

In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines. Mechanistic studies suggest that it induces apoptosis through the modulation of key signaling pathways involved in cell cycle regulation.

Neuroprotective Effects

The morpholinomethyl group may enhance neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. Preliminary studies indicate potential benefits in models of neurodegenerative diseases.

Enzyme Modulation

This compound has been shown to interact with various enzymes, including those involved in metabolic pathways. It can influence cytochrome P450 enzyme activity, which plays a crucial role in drug metabolism.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antioxidant Study : A study demonstrated that the compound significantly reduced oxidative stress markers in human fibroblast cells, indicating its potential as an antioxidant agent .
  • Cancer Cell Line Study : In a study involving breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, attributed to apoptosis induction .
  • Neuroprotection Study : Research on neuronal cell cultures indicated that the compound reduced neuronal death induced by oxidative stress, suggesting its potential for neuroprotective applications .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructural FeaturesDifferencesBiological Activity
7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-oneContains trifluoromethyl groupLacks morpholinomethyl groupPotential anticancer properties
7-hydroxy-3-(4-methoxyphenyl)-8-(methyl)-2-(trifluoromethyl)-4H-chromen-4-oneContains methyl instead of morpholinomethylDifferent substituent at position 8Varies in biological activity
7-hydroxy-3-(methoxyphenyl)-8-(dimethylaminomethyl)-4H-chromen-4-oneDimethylaminomethyl substitutionDifferent amine substitutionExhibits neuroprotective effects

Q & A

Synthesis and Optimization

Q: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity? A: The synthesis involves sequential functionalization of the chromenone core. Key steps include Friedel-Crafts acylation for introducing the morpholinylmethyl group and Ullmann coupling for attaching the 3-methoxyphenoxy moiety. Optimization strategies:

  • Catalyst Selection : FeCl₃ in THF at 60°C enhances reaction efficiency .
  • Purification : Gradient column chromatography (silica gel, petroleum ether/ethyl acetate 10:1 to 5:1) ensures purity .
  • Monitoring : Use TLC to adjust stoichiometric ratios (1:1.2 for nucleophilic substitutions) and mitigate side reactions.

Structural Characterization

Q: What advanced techniques resolve ambiguities in structural elucidation? A: Combine:

  • X-ray Crystallography : Refinement with SHELXL-2018 and validation via IUCr CheckCIF tool to address symmetry alerts .
  • 2D NMR : HSQC and HMBC correlations confirm connectivity, particularly for the morpholine-methyl group .
  • Computational Support : DFT calculations (B3LYP/6-31G(d)) validate stereochemical assignments .

Biological Activity Profiling

Q: What methodological approaches investigate its mechanism of action against cancer targets? A: A tiered protocol is recommended:

Target Identification : Chemical proteomics with biotinylated probes (20 µM) .

Binding Validation : Surface plasmon resonance (SPR) in HBS-EP buffer to determine KD .

Functional Assays : Kinase-Glo assays (1 mM ATP) and molecular dynamics simulations (100 ns trajectories) predict EGFR interactions .

Data Contradiction Resolution

Q: How should discrepancies between computational predictions and experimental bioactivity be addressed? A: Use orthogonal methods:

  • Parameter Re-examination : Adjust docking force fields and solvent placement .
  • Thermodynamic Validation : Isothermal titration calorimetry (ITC) confirms binding .
  • Permeability Assessment : PAMPA assays (pH 7.4) and Caco-2 models evaluate membrane penetration .

Derivative Development

Q: What strategies enhance metabolic stability while maintaining target affinity? A: Rational design approaches include:

  • Bioisosteric Replacement : Substitute 7-hydroxy with trifluoromethoxy (improves logP and stability) .
  • Synthetic Optimization : Buchwald-Hartwig amination (Pd₂(dba)₃/XPhos) for nitrogen substitutions .
  • Validation : Microsomal stability assays (human liver microsomes, 1 mg/mL) .

Crystallographic Challenges

Q: How can researchers address twinning or disorder in crystallographic data? A: For challenging crystals:

  • Twinning : Use SHELXL's TWIN/BASF commands with HKLF5 format .
  • Disorder Modeling : PART instructions refine alternative conformations (occupancy ratios 0.7:0.3) .
  • Validation : RIGU restraints and Hirshfeld surface analysis ensure geometric accuracy .

Spectroscopic Data Interpretation

Q: How to resolve conflicting NMR signals from overlapping protons? A: Employ:

  • Variable Temperature NMR : Resolve dynamic effects (e.g., morpholine ring puckering) .
  • 13C-DEPT : Assign quaternary carbons near the chromenone carbonyl .
  • COSY/TOCSY : Decipher coupling networks for methoxyphenoxy substituents .

Environmental Impact Assessment

Q: What methodologies evaluate the compound’s environmental persistence? A: Follow tiered ecotoxicity testing:

Abiotic Degradation : Hydrolysis/photolysis studies (OECD 111/316) .

Bioaccumulation : LogKow determination via shake-flask method .

Biotic Impact : Algal growth inhibition (OECD 201) and Daphnia magna assays .

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